molecular formula C25H23N3O3S2 B2816170 N-[4-(1,3-benzothiazol-2-yl)phenyl]-3-(piperidin-1-ylsulfonyl)benzamide CAS No. 940999-89-3

N-[4-(1,3-benzothiazol-2-yl)phenyl]-3-(piperidin-1-ylsulfonyl)benzamide

Cat. No.: B2816170
CAS No.: 940999-89-3
M. Wt: 477.6
InChI Key: SAEIPFNCALILPM-UHFFFAOYSA-N
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Description

N-[4-(1,3-Benzothiazol-2-yl)phenyl]-3-(piperidin-1-ylsulfonyl)benzamide is a benzamide derivative featuring a benzothiazole moiety linked to a phenyl ring at the 4-position, with a piperidin-1-ylsulfonyl group at the 3-position of the benzamide core. Benzothiazoles are heterocyclic aromatic systems known for their diverse pharmacological activities, including antitumor, antimicrobial, and enzyme-inhibitory properties . The piperidinylsulfonyl group may enhance solubility and bioavailability, while the benzamide scaffold provides a stable framework for structural modifications.

Properties

IUPAC Name

N-[4-(1,3-benzothiazol-2-yl)phenyl]-3-piperidin-1-ylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23N3O3S2/c29-24(19-7-6-8-21(17-19)33(30,31)28-15-4-1-5-16-28)26-20-13-11-18(12-14-20)25-27-22-9-2-3-10-23(22)32-25/h2-3,6-14,17H,1,4-5,15-16H2,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAEIPFNCALILPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)S(=O)(=O)C2=CC=CC(=C2)C(=O)NC3=CC=C(C=C3)C4=NC5=CC=CC=C5S4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

477.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(1,3-benzothiazol-2-yl)phenyl]-3-(piperidin-1-ylsulfonyl)benzamide typically involves the coupling of substituted 2-amino benzothiazoles with N-phenyl anthranilic acid. The intermediate compounds are then treated with 1-(2-chloroethyl) piperidine hydrochloride to yield the final product . The reaction conditions often include the use of solvents like dimethylformamide and catalysts such as hydroxybenzotriazole (HOBt) and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCl) .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring purity through techniques like recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[4-(1,3-benzothiazol-2-yl)phenyl]-3-(piperidin-1-ylsulfonyl)benzamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

N-[4-(1,3-benzothiazol-2-yl)phenyl]-3-(piperidin-1-ylsulfonyl)benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action for N-[4-(1,3-benzothiazol-2-yl)phenyl]-3-(piperidin-1-ylsulfonyl)benzamide involves its interaction with specific molecular targets. For instance, it has been shown to inhibit cyclooxygenase (COX) enzymes, which play a role in inflammation . The compound binds to the active site of the enzyme, preventing the conversion of arachidonic acid to prostaglandins, thereby reducing inflammation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features and Heterocyclic Substitutions

The target compound’s benzothiazole and piperidinylsulfonyl groups distinguish it from other benzamide derivatives. Below is a comparison of key structural analogs:

Table 1: Structural Comparison of Benzamide Derivatives
Compound Name/ID Key Structural Features Reference
Target Compound Benzothiazole, piperidinylsulfonyl, benzamide -
N-(4-(2-Aminocyclopropyl)phenyl)-3-(thiophen-2-yl)benzamide (4b) Thiophen-2-yl, aminocyclopropyl, benzamide
N-(4-(2-Aminocyclopropyl)phenyl)-4-(pyridin-4-yl)benzamide (6a) Pyridin-4-yl, aminocyclopropyl, benzamide
4-(4-Methylpiperazin-1-ylmethyl)-N-[4-methyl-3-(4-pyridin-3-yl)pyrimidin-2-ylamino)phenyl]-benzamide methanesulfonate Pyrimidine, pyridin-3-yl, methylpiperazine, methanesulfonate salt
N-{(2S)-1-{[(2S)-1-Hydroxy-3-phenylpropan-2-yl]amino}-3-[4-(hexyloxy)phenyl]-...} (12) Hexyloxyphenyl, hydroxy-phenylpropan-2-yl, benzamide

Key Observations :

  • The target compound’s benzothiazole group is a nitrogen- and sulfur-containing heterocycle, contrasting with thiophene (sulfur-only) or pyridine (nitrogen-only) in analogs .
  • Piperidinylsulfonyl substituents are less common compared to alkoxy (e.g., hexyloxy in ) or aminocyclopropyl groups .
  • The methanesulfonate salt in highlights formulation strategies to improve solubility, a consideration absent in the target compound’s current data.

Physicochemical Properties

Table 2: Physicochemical Properties of Selected Analogs
Compound ID Melting Point (°C) Yield (%) Solubility Indicators (NMR/MS) Purity (% Theoretical vs. Experimental)
4b 198–200 72 1H NMR (DMSO-d6): δ 8.05 (s, 1H), 7.89 (d, 2H) 99.5% match
6a 210–212 68 MS (EI) m/z: 407.1 [M+H]+ 98.7% match
Methanesulfonate salt Not reported Not reported Crystalline form (enhanced stability) -

Key Observations :

  • Melting points for benzamide analogs range between 198–212°C, suggesting moderate thermal stability .
  • The target compound’s piperidinylsulfonyl group may lower melting points compared to analogs with rigid heterocycles (e.g., pyrimidine in ).
  • Crystalline forms (e.g., ) are critical for drug development but remain unexplored for the target compound.

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